7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
7-(oxolan-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-4-13-5-3-11-10(13)12-9(1)8-2-6-14-7-8/h3,5,8-9H,1-2,4,6-7H2,(H,11,12) |
InChI Key |
MYNBMQFERBZOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2NC1C3CCOC3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Scheme
The synthesis typically starts from 2-aminoimidazole, which reacts with N-substituted maleimides or N-arylitaconimides. These reagents serve as C3-synthons, enabling the construction of the tetrahydroimidazo[1,2-a]pyrimidine core.
- 2-Aminoimidazole (heterocyclic amine)
- N-substituted maleimides (or N-arylitaconimides)
- Sodium acetate (as a base to deprotonate aminoimidazole)
- Solvent: Isopropyl alcohol (optimal solvent)
Reaction Conditions and Optimization
Extensive screening of solvents and additives was performed to optimize the yield of the target compound. The reaction was monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
| Entry | Solvent + Additive | Reaction Time (h) | Yield (%) of Product |
|---|---|---|---|
| 1 | Toluene + Sodium acetate | 12 | 25 |
| 2 | Dioxane + Sodium acetate | 12 | 35 |
| 3 | DMF + Sodium acetate | 12 | 10 |
| 4 | Acetonitrile + Sodium acetate | 12 | 19 |
| 5 | Isopropyl alcohol + Sodium acetate (1 equiv) | 12 | 65 |
| 6 | Isopropyl alcohol + Sodium acetate (2 equiv) | 12 | 89 |
The best yields (up to 89%) were achieved using isopropyl alcohol as the solvent with 2 equivalents of sodium acetate at reflux for approximately 12 hours. Other solvents like methanol and ethanol gave moderate yields but were less efficient than isopropyl alcohol.
Mechanistic Insights
The reaction proceeds via nucleophilic Michael addition of the amino group of 2-aminoimidazole to the activated double bond of the maleimide, followed by intramolecular cyclization. Two main pathways are possible:
- Pathway A: Nucleophilic attack by the nitrogen atom leading to linear intermediates, which cyclize to form the tetrahydroimidazo[1,2-a]pyrimidine ring.
- Pathway B: Amino group attack leading to alternative adducts.
Spectroscopic analyses (NMR, HPLC-HRESIMS) confirm that the reaction predominantly follows Pathway A, yielding N-substituted 7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides.
Scope of the Reaction
A variety of N-substituted maleimides and N-arylitaconimides have been successfully employed, yielding different analogs of the tetrahydroimidazo[1,2-a]pyrimidine core with yields ranging from 70% to 92%.
| Entry | N-Substituent (R) | Product Yield (%) |
|---|---|---|
| 1 | Phenyl | 89 |
| 2 | 4-Isopropylphenyl | 84 |
| 3 | 2-Methyl-3-chlorophenyl | 86 |
| 4 | 2,5-Dichlorophenyl | 83 |
| 5 | 2-Methyl-5-nitrophenyl | 82 |
| 6 | Benzyl | 84 |
| 7 | 2-Phenylethyl | 75 |
| 8 | 2-(4-Methoxyphenyl)ethyl | 89 |
| 9 | Methyl | 70 |
Characterization
The products were characterized by:
- Nuclear Magnetic Resonance (NMR): Key signals for methylene and methine protons in the pyrimidine ring confirm the structure.
- Mass Spectrometry (HPLC-HRESIMS): Molecular ion peaks correspond to expected molecular weights.
- 2D NMR (NOESY, HMBC): Confirm the regiochemistry and substitution pattern.
Summary Table of Preparation Conditions and Yields
| Parameter | Details |
|---|---|
| Starting materials | 2-Aminoimidazole, N-substituted maleimides |
| Solvent | Isopropyl alcohol |
| Additive | Sodium acetate (2 equivalents) |
| Temperature | Reflux (~82 °C) |
| Reaction time | 12 hours |
| Yield range | 70–92% |
| Monitoring techniques | TLC, HPLC-MS |
| Product characterization | NMR (1H, 13C, 2D), HPLC-HRESIMS |
Chemical Reactions Analysis
Types of Reactions
7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of alkylated or arylated imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antiviral, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, leading to the disruption of vital cellular processes. The exact pathways and molecular targets depend on the specific application and the nature of the biological system .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences and similarities between 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine and analogous derivatives:
Key Observations :
- Substituent Effects : The oxolan-3-yl group distinguishes the target compound by offering polarity and hydrogen-bonding capacity, contrasting with hydrophobic groups like 1-methylcyclopropyl or electron-withdrawing CF₃ .
- Positional Variations : Substitutions at the 5- or 8-position (e.g., carboxylic acid in ) alter electronic properties and binding modes compared to 7-position modifications.
Key Observations :
Key Observations :
- Oxolan-3-yl Implications : The polar oxolane group may favor solubility-dependent activities (e.g., enzyme inhibition) over membrane-targeted mechanisms.
- Activity Gaps : Trifluoromethyl and nitro groups are linked to antibacterial and redox activities, respectively, whereas oxolane’s role remains underexplored.
Biological Activity
7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound notable for its unique structural features, which include the fusion of an imidazo[1,2-a]pyrimidine core with an oxolan-3-yl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
The chemical structure of 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1340321-35-8
The presence of the oxolan ring enhances the compound's solubility and may influence its interaction with biological targets.
Biological Activity
Preliminary studies indicate that 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits significant biological activity. Research has focused on its potential as an inhibitor for various biological pathways and enzymes.
The compound's mechanism of action is believed to involve the inhibition of specific enzymes and pathways critical in various diseases. For instance:
- ENPP1 Inhibition : Similar compounds have been identified as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in cancer immunotherapy by regulating the cGAS-STING pathway. Inhibitors of ENPP1 are promising for enhancing immune responses against tumors .
In Vitro Studies
Several studies have investigated the biological activity of imidazo[1,2-a]pyrimidine derivatives. For example:
- Cell Proliferation Assays : Compounds related to 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine have shown inhibitory effects on cancer cell lines in vitro. The IC values for these compounds often fall within the nanomolar range, indicating potent biological activity.
Case Studies
A notable case study involved a derivative exhibiting substantial inhibitory activity against ENPP1 with an IC value as low as 5.70 nM. This compound also enhanced the expression of downstream target genes in the cGAS-STING pathway during in vivo pharmacokinetic studies .
Comparative Analysis
To better understand the biological activity of 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine relative to other compounds in its class, a comparative analysis is presented below:
| Compound Name | Target Enzyme/Pathway | IC Value (nM) | Biological Activity |
|---|---|---|---|
| 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | ENPP1 | TBD | Potential immune enhancer |
| Imidazo[1,2-a]pyrazine Derivative | ENPP1 | 5.70 | Strong immune response stimulation |
| Other Imidazo Derivatives | Various | Varies | Diverse pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
